7-Chlorocinnolin-3-amine
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Overview
Description
7-Chlorocinnolin-3-amine is an organic compound belonging to the cinnoline family, characterized by a chlorine atom at the 7th position and an amine group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorocinnolin-3-amine typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4,7-dichloroquinoline with o-phenylenediamine under specific conditions to yield the desired product . Another approach involves the use of ultrasound irradiation to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions, optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 7-Chlorocinnolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic aromatic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed:
Scientific Research Applications
7-Chlorocinnolin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of polymers, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of 7-Chlorocinnolin-3-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
7-Chloroquinoline: Shares a similar structure but lacks the amine group at the 3rd position.
4,7-Dichloroquinoline: Contains an additional chlorine atom at the 4th position.
7-Chloro-4-aminoquinoline: Similar structure with the amine group at the 4th position.
Uniqueness: 7-Chlorocinnolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H6ClN3 |
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Molecular Weight |
179.60 g/mol |
IUPAC Name |
7-chlorocinnolin-3-amine |
InChI |
InChI=1S/C8H6ClN3/c9-6-2-1-5-3-8(10)12-11-7(5)4-6/h1-4H,(H2,10,12) |
InChI Key |
RZWVKWGSUMYFNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NN=C(C=C21)N)Cl |
Origin of Product |
United States |
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